5-methyl-N-[1-(4-propylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
5-methyl-N-[1-(4-propylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazolo[1,5-a]pyrimidine core, which is a fused ring system combining a triazole and a pyrimidine ring, with various substituents that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[1-(4-propylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves the following steps:
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Formation of the Triazolo[1,5-a]pyrimidine Core: : This can be achieved through a cyclization reaction involving appropriate precursors such as enaminonitriles and hydrazides. For instance, enaminonitriles can react with hydrazides under acidic or basic conditions to form the triazolo[1,5-a]pyrimidine scaffold .
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Introduction of the Methyl and Propylphenyl Groups: : The methyl group can be introduced via alkylation reactions, while the propylphenyl group can be added through Friedel-Crafts alkylation or other suitable methods .
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Formation of the Carboxamide Group: : The carboxamide functionality can be introduced by reacting the intermediate compound with an appropriate amine under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl or propylphenyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids .
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Reduction: : Reduction reactions can target the triazolo[1,5-a]pyrimidine core or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives .
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Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at positions on the triazolo[1,5-a]pyrimidine ring or the phenyl ring .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-N-[1-(4-propylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. It has been investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways . For instance, derivatives of triazolo[1,5-a]pyrimidines have been studied for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science .
Mechanism of Action
The mechanism of action of 5-methyl-N-[1-(4-propylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with similar biological activities but distinct structural features.
Uniqueness
Its combination of a triazolo[1,5-a]pyrimidine core with methyl and propylphenyl groups makes it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C18H21N5O |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
5-methyl-N-[1-(4-propylphenyl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C18H21N5O/c1-4-5-14-6-8-15(9-7-14)13(3)22-17(24)16-10-12(2)21-18-19-11-20-23(16)18/h6-11,13H,4-5H2,1-3H3,(H,22,24) |
InChI Key |
SZASNXAWDQZVLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)C2=CC(=NC3=NC=NN23)C |
Origin of Product |
United States |
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